(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Pim1 Kinase Inhibition Activity Cliff Analysis Benzofuranone SAR

For researchers facing potency plateaus with indazole-based Pim1 inhibitors, this benzofuran-3(2H)-one offers a rationally differentiated scaffold. The (Z)-pyridin-3-ylmethylene and 3-chlorobenzyloxy substituents are designed to probe activity cliffs identified via PIEDA, where minor structural shifts cause drastic potency changes. - Binding Mode: Modulates electrostatic and CH-π interactions distinct from PDB 3UMW indazole ligands. - Application: Ideal for comparative co-crystallography, computational model validation (R² = 0.85 benchmark), and kinase polypharmacology screening. - Supply: Guaranteed batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C21H14ClNO3
Molecular Weight 363.8
CAS No. 620549-61-3
Cat. No. B2510521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
CAS620549-61-3
Molecular FormulaC21H14ClNO3
Molecular Weight363.8
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
InChIInChI=1S/C21H14ClNO3/c22-16-5-1-3-15(9-16)13-25-17-6-7-18-19(11-17)26-20(21(18)24)10-14-4-2-8-23-12-14/h1-12H,13H2/b20-10-
InChIKeyGKWHWZVYZIZDND-JMIUGGIZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuranone Pim1 Inhibitor Procurement Guide


(Z)-6-((3-chlorobenzyl)oxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a synthetic small molecule belonging to the benzofuran-3(2H)-one class, specifically designed as an inhibitor of the Proviral Integration site for Moloney murine leukemia virus 1 (Pim1) serine/threonine kinase [1]. Its core scaffold, a 2-methylenebenzofuran-3(2H)-one, is characteristic of a series of compounds where subtle structural modifications lead to dramatic shifts in inhibitory potency, a phenomenon known as an 'activity cliff' [1]. This compound features a (Z)-configured pyridin-3-ylmethylene group at position 2 and a 3-chlorobenzyloxy substituent at position 6, a combination that distinguishes it from other benzofuranone inhibitors typically carrying indazole or other heteroaryl groups at the methylene position [1][2].

Target pathway: Pim1 serine/threonine kinase inhibition studies
Scaffold class: Benzofuran-3(2H)-one inhibitor with pyridin-3-ylmethylene substitution
Differentiation context: Activity cliff research; structurally distinct from indazole-based Pim1 inhibitors

Why Generic Substitution Fails: Activity Cliff Principle


Benzofuranone-based Pim1 inhibitors cannot be interchanged due to the extreme sensitivity of binding affinity to minor structural perturbations, a phenomenon rigorously documented as an 'activity cliff' within this chemotype [1]. A study of six benzofuranone-class inhibitors, differing only in the position of a single nitrogen atom on the heteroaryl ring system, revealed that this minute change was sufficient to cause a significant, quantifiable difference in Pim1 inhibitory activity [1]. Therefore, altering the 2-position substituent from a pyridin-3-ylmethylene (as in the target compound) to an indazol-3-ylmethylene (as in the 3UMW ligand) or modifying the 6-position substituent will result in a pharmacologically distinct entity with unpredictable potency and selectivity. Substituting this compound with a seemingly similar benzofuranone analog without head-to-head binding data is not scientifically justifiable and risks selecting a molecule with orders of magnitude lower activity.

2‑position heteroaryl mismatch

Pyridin-3-ylmethylene vs. indazole substitution may dramatically shift binding affinity due to activity cliff sensitivity.

6‑position ether modification

3‑Chlorobenzyloxy group alters electrostatic and CH‑π interaction fingerprints compared to methoxy‑piperazinyl analogs.

Potency‑order sensitivity

Benzofuranone inhibitors with minor structural changes can show orders‑of‑magnitude potency differences; head‑to‑head binding data are essential.

Quantitative Differentiation Evidence vs. Closest Analogs


Pim1 Inhibitory Potency vs. Indazole-Based Analog

The target compound's closest characterized analog is (Z)-2-((1H-indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a potent Pim1 inhibitor with an IC50 of 3 nM and a resolved co-crystal structure (PDB 3UMW) [2]. While direct IC50 data for the target compound is not publicly disclosed in a peer-reviewed format, its differentiation is defined by the FMO+MM-PBSA binding energy calculations within the benzofuranone class. The study demonstrates that the correlation between calculated binding energy (ΔG) and experimental pIC50 for this series achieves an R² = 0.85 when using QM/MM-optimized structures [1]. The target compound's pyridin-3-ylmethylene and 3-chlorobenzyloxy substituents create a unique electrostatic and CH-π interaction fingerprint that is computationally distinct from the indazole-containing analog, which is predicted to result in a significantly different inhibitory profile classified as an activity cliff [1].

Potency vs. Indazole Analog
Reported
Target: predicted unique electrostatic/CH‑π interaction profile (FMO+MM‑PBSA).
Closest analog: IC₅₀ = 3 nM (PDB 3UMW ligand).
Activity cliff model R² = 0.85 for pIC₅₀ prediction; no direct pairwise IC₅₀ disclosed.
Computationally differentiated binding mode may support lead optimization exploration.
Direct experimental IC₅₀ comparison not available; cross‑study review advised.
Pim1 Kinase Inhibition Activity Cliff Analysis Benzofuranone SAR

Electrostatic and CH-π Interaction Contributions

The Watanabe et al. (2017) study performed pair interaction energy decomposition analysis (PIEDA) on six benzofuranone inhibitors differing only in the nitrogen atom position on the indole ring, revealing that CH-π and electrostatic interactions are the primary drivers of activity differences [1]. The target compound replaces the indole/indazole ring with a pyridine ring and introduces a 3-chlorobenzyl ether, which fundamentally alters the electrostatic potential surface and CH-π donor/acceptor capabilities compared to the series studied. This suggests its interaction energy contribution with Pim1 will be measurably different from any of the six characterized isomers.

Interaction Energy Decomposition
Class-level
PIEDA on six benzofuranone isomers showed CH‑π and electrostatic interactions dominate potency variation. Target's pyridine N‑positional change and 3‑chlorobenzyl ether are predicted to shift these contributions.
Supports electrostatic interaction reinterpretation for activity cliff studies.
Class-level inference; numerical transfer to this compound not yet validated.
Fragment Molecular Orbital Pair Interaction Energy Decomposition Activity Cliff Mechanism

Scaffold Novelty: Pyridinylmethylene vs. Prior Art

The compound's 2-pyridin-3-ylmethylene substituent is structurally distinct from the 2-(1H-indazol-3-yl)methylene group found in the prototypical benzofuranone Pim1 inhibitor class represented by the 3UMW ligand [1]. A separate patent landscape reveals that earlier generation pyridyl-substituted benzofurans (US4490531) were developed for thromboxane A2 synthetase inhibition, not for Pim1, and feature different connectivity (pyridine directly attached rather than via a methylene bridge) [2]. Thus, the target compound occupies a unique chemical space at the intersection of kinase inhibition and a specific linker geometry.

Scaffold Novelty
Reported
Pyridin-3-ylmethylene linker attached to benzofuranone core. Distinct from indazol‑3‑ylmethylene Pim1 inhibitors (3UMW) and from pyridyl‑benzofurans without methylene bridge (thromboxane A2 synthetase inhibitors).
Occupies chemical space separate from prior art, relevant for IP‑diversified library design.
No cross‑activity data between series; structural context only.
Kinase Inhibitor Selectivity Patent Landscape Chemical Space

Priority Application Scenarios


Lead Optimization: Overcoming Activity Cliffs

Procure this compound as a structurally distinct lead molecule when existing benzofuranone leads (e.g., indazole-based analogs) have hit a potency plateau or exhibit unfavorable selectivity due to specific electrostatic and CH-π interaction patterns identified by PIEDA [1]. The compound's altered heteroaryl and ether substituents provide a rational basis for modulating binding energy components that are known to drive activity cliffs in this class [1].

Computational Chemistry Model Benchmarking

Use this compound as a test case for computational models predicting binding affinity of novel benzofuranone inhibitors. The established methodology (R² = 0.85 for pIC50 prediction) provides a benchmark; testing this compound's predicted vs. experimental activity will validate the model's applicability to 2-pyridinylmethylene and 3-chlorobenzyloxy substituents, which are not represented in the original six-compound training set [1].

IP-Diversified Kinase Inhibitor Library Design

Incorporate this compound into a screening library to explore kinase polypharmacology distinct from both classical indazole-benzofuranones (Pim1) and pyridyl-benzofurans (thromboxane A2 synthetase) [2][3]. Its unique linker geometry and substitution pattern ensure it accesses chemical space not covered by prior art, making it valuable for hit finding in oncology or inflammatory disease targets beyond Pim1 [3].

Comparative Crystallography with PDB 3UMW Ligand

Soak this compound into Pim1 crystals to obtain a comparative co-crystal structure versus the prototypical indazole inhibitor (PDB 3UMW) [2]. This will experimentally resolve the differential binding mode predicted by QM/MM models, directly quantifying how the pyridine nitrogen position and chlorobenzyl ether alter the hinge-binding and hydrophobic pocket interactions, providing definitive proof of differentiation [1][2].

Application
Selection Property
Validation Focus
Pim1 lead optimization studies
Benzofuranone scaffold with pyridinylmethylene substitution
Activity cliff profiling via binding energy calculations
Computational chemistry model benchmarking
FMO+MM‑PBSA prediction test set applicability
R² = 0.85 pIC₅₀ correlation against experimental kinase assay
IP‑diversified kinase inhibitor library design
Pyridin‑3‑ylmethylene linker geometry distinct from indazole/benzofuran art
Hit‑finding for targets beyond Pim1; confirm kinase panel selectivity
Comparative crystallography with Pim1
Crystallization‑grade benzofuranone inhibitor
Co‑crystal structure vs. PDB 3UMW to resolve differential binding mode
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